2-anilino-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide
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Overview
Description
2-anilino-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide is a complex organic compound that features a pyrimidine core substituted with an aniline group and a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Synthesis of the Pyrimidine Core: The pyrimidine core is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea.
Coupling Reactions: The pyrazole and pyrimidine intermediates are then coupled using a suitable linker, such as a halomethyl group, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-anilino-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities.
Scientific Research Applications
2-anilino-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-anilino-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-anilino-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-4-carboxamide: Similar structure with a different position of the carboxamide group.
2-anilino-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]pyrimidine-5-carboxamide: Similar structure with a different position of the pyrazole ring.
2-anilino-N-[(4-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness
The uniqueness of 2-anilino-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-anilino-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c28-20(17-12-23-21(24-13-17)26-18-9-5-2-6-10-18)22-11-16-14-25-27-19(16)15-7-3-1-4-8-15/h1-10,12-14H,11H2,(H,22,28)(H,25,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGGDESDHRKUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CNC(=O)C3=CN=C(N=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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